REACTION_CXSMILES
|
[CH3:1][C:2]([NH2:6])([CH3:5])[C:3]#[N:4].[C:7]([N:11]=[C:12]=[O:13])([CH3:10])([CH3:9])[CH3:8]>>[C:3]([C:2]([NH:6][C:12]([NH:11][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:13])([CH3:5])[CH3:1])#[N:4]
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
CC(C#N)(C)N
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N=C=O
|
Type
|
CUSTOM
|
Details
|
stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
At the end of this period, the mixture is filtered
|
Type
|
ADDITION
|
Details
|
of pyridine is added to the filtrate
|
Type
|
TEMPERATURE
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Details
|
This mixture is heated in an oil bath for one and one-half hours
|
Type
|
CUSTOM
|
Details
|
the temperature of the bath below 70°
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized from methanol
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C)(C)NC(=O)NC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |